molecular formula C10H11ClN2O B1303617 Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- CAS No. 18440-55-6

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-

Cat. No.: B1303617
CAS No.: 18440-55-6
M. Wt: 210.66 g/mol
InChI Key: SZUGRZADBSQNJK-UHFFFAOYSA-N
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Description

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- is a chemical compound that belongs to the class of hydrazonoyl chlorides. These compounds are known for their reactivity and versatility in organic synthesis. The presence of the 4-methylphenyl group and the oxo functionality in the molecule makes it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be corrosive and pose a danger upon contact with skin .

Future Directions

Research on similar compounds is ongoing, with a focus on their synthesis, characterization, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- typically involves the reaction of appropriate hydrazones with chlorinating agents. One common method is the reaction of N-(4-methylphenyl)hydrazone with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and improves the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the molecule can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding hydrazones.

    Oxidation Reactions: The compound can be oxidized to form N-(4-methylphenyl)-2-oxo-propanehydrazone, which can further undergo various transformations.

    Reduction Reactions: Reduction of the compound can yield N-(4-methylphenyl)-2-hydroxypropanehydrazone.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-(4-methylphenyl)-2-oxo-propanehydrazones with various substituents.

    Oxidation Reactions: Formation of N-(4-methylphenyl)-2-oxo-propanehydrazone.

    Reduction Reactions: Formation of N-(4-methylphenyl)-2-hydroxypropanehydrazone.

Comparison with Similar Compounds

Similar Compounds

  • Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
  • Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-
  • Propanehydrazonoyl chloride, N-(4-methoxyphenyl)-2-oxo-

Uniqueness

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective. The oxo functionality also adds to its versatility, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUGRZADBSQNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377954
Record name Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18440-55-6
Record name Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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